

An In-depth Technical Guide to the Spectroscopic Analysis of Succinic Acid Peroxide

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Compound of Interest

Compound Name: Succinic acid peroxide

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Executive Summary

Succinic acid peroxide (CAS No. 123-23-9), also known as succinoyl peroxide, is a diacyl organic peroxide with the molecular formula $C_8H_{10}O_8$.^{[1][2]} It exists as a fine, white, odorless crystalline powder.^{[2][3]} Due to the inherent instability of the peroxide linkage, this compound is a strong oxidizing agent and is sensitive to heat, shock, friction, and contamination, posing a significant explosion hazard.^{[4][5][6]} Its primary applications include use as a polymerization catalyst, deodorant, and antiseptic.^[7]

The inherent reactivity and thermal lability of **succinic acid peroxide** make its direct spectroscopic analysis challenging. Consequently, experimental spectra are not readily available in the public domain. This guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of **succinic acid peroxide**. The data herein is extrapolated from the known spectroscopic behavior of its parent compound, succinic acid, and established principles for the analysis of organic peroxides. Detailed experimental protocols for synthesis and analysis are provided, emphasizing crucial safety precautions.

Predicted Spectroscopic Data

Due to the symmetrical nature of the **succinic acid peroxide** molecule, a relatively simple set of signals is anticipated in its NMR and IR spectra. The following data are predicted and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetrical structure of **succinic acid peroxide** simplifies its predicted NMR spectra. The two succinic acid moieties are chemically equivalent.

Table 1: Predicted ^1H and ^{13}C NMR Data for **Succinic Acid Peroxide** (in DMSO- d_6)

| Nucleus | Predicted Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|-----------------|--|---------------|-------------------------------------|
| ^1H | ~12.2 | Broad Singlet | -COOH |
| ^1H | ~2.6 - 2.8 | Singlet | -CH ₂ -CH ₂ - |
| ^{13}C | ~174 | - | -COOH |
| ^{13}C | ~168 | - | -C(=O)O-O- |
| ^{13}C | ~29 | - | -CH ₂ -CH ₂ - |

Note: Predictions are based on data for succinic acid and expected substituent effects of the peroxy group. Actual shifts may vary.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the carbonyl groups. The peroxide O-O stretch is typically weak and may be difficult to identify.

Table 2: Predicted IR Absorption Frequencies for **Succinic Acid Peroxide**

| Wavenumber (cm ⁻¹) | Intensity | Vibration |
|--------------------------------|----------------|---|
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 1820 - 1800 | Strong | C=O stretch (Asymmetric, diacyl peroxide) |
| 1790 - 1770 | Strong | C=O stretch (Symmetric, diacyl peroxide) |
| 1715 - 1700 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1300 - 1200 | Medium | C-O stretch |
| 950 - 830 | Weak to Medium | O-O stretch |

Note: The presence of two distinct C=O stretching bands from the diacyl peroxide group is a key characteristic feature.[8]

Mass Spectrometry (MS)

Mass spectrometry of diacyl peroxides is challenging due to their thermal instability. Electrospray Ionization (ESI) is a suitable soft ionization technique. The primary fragmentation pathway is expected to be the homolytic cleavage of the weak O-O bond.[9]

Table 3: Predicted Mass Spectrometry Data for **Succinic Acid Peroxide** (ESI-MS)

| m/z | Ion Formula | Proposed Identity |
|--------|-------------------------|--|
| 234.04 | $[C_8H_{10}O_8]$ | Molecular Ion (M) |
| 252.05 | $[C_8H_{10}O_8+NH_4]^+$ | Ammonium Adduct $[M+NH_4]^+$ |
| 117.02 | $[C_4H_5O_4]^+$ | Succinoyl radical cation (from O-O cleavage) |
| 101.02 | $[C_4H_5O_3]^+$ | Fragment from loss of O from succinoyl radical |
| 73.03 | $[C_3H_5O_2]^+$ | Fragment from decarboxylation of succinoyl radical |

Experimental Protocols

Extreme caution must be exercised during the synthesis, handling, and analysis of **succinic acid peroxide**. It is explosive and highly reactive.

Synthesis of Succinic Acid Peroxide

This protocol is adapted from patent literature and should be performed in a blast-shielded fume hood.[\[10\]](#)

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 280 mL of deionized water and cool to 7-8 °C in an ice-water bath.
- **Addition of Reagents:** While stirring, slowly add 388 g of 30% hydrogen peroxide. Once mixed, gradually add 200 g of succinic anhydride.
- **Reaction:** Maintain vigorous stirring and control the temperature at 5-10 °C using the ice-water bath. Continue the reaction for 2 hours.
- **Crystallization:** After the reaction is complete, stop stirring and allow the mixture to stand for 3 hours in the ice-water bath (at ~10 °C) to facilitate crystallization.
- **Isolation:** Filter the resulting white precipitate using vacuum filtration.

- Washing: Wash the filter cake with two portions of ice-cold (2 °C) deionized water.
- Drying: Dry the product via suction filtration. Do not use heat for drying. The product should be stored wet or in a compatible solvent and kept refrigerated. Commercial preparations are often stabilized with a small amount of water and a dehydrating agent like sodium sulfate.[3]

NMR Spectroscopy Protocol

- Sample Preparation: In a fume hood, carefully dissolve a small quantity (~5-10 mg) of freshly prepared, moist **succinic acid peroxide** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Note: The compound's solubility should be tested on a small scale first. Avoid solvents that can be easily oxidized.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire spectra at a low temperature (e.g., 0 °C or below) to minimize decomposition.
 - For ¹H NMR, acquire a standard one-pulse experiment.
 - For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30).
- Data Processing: Process the FID using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

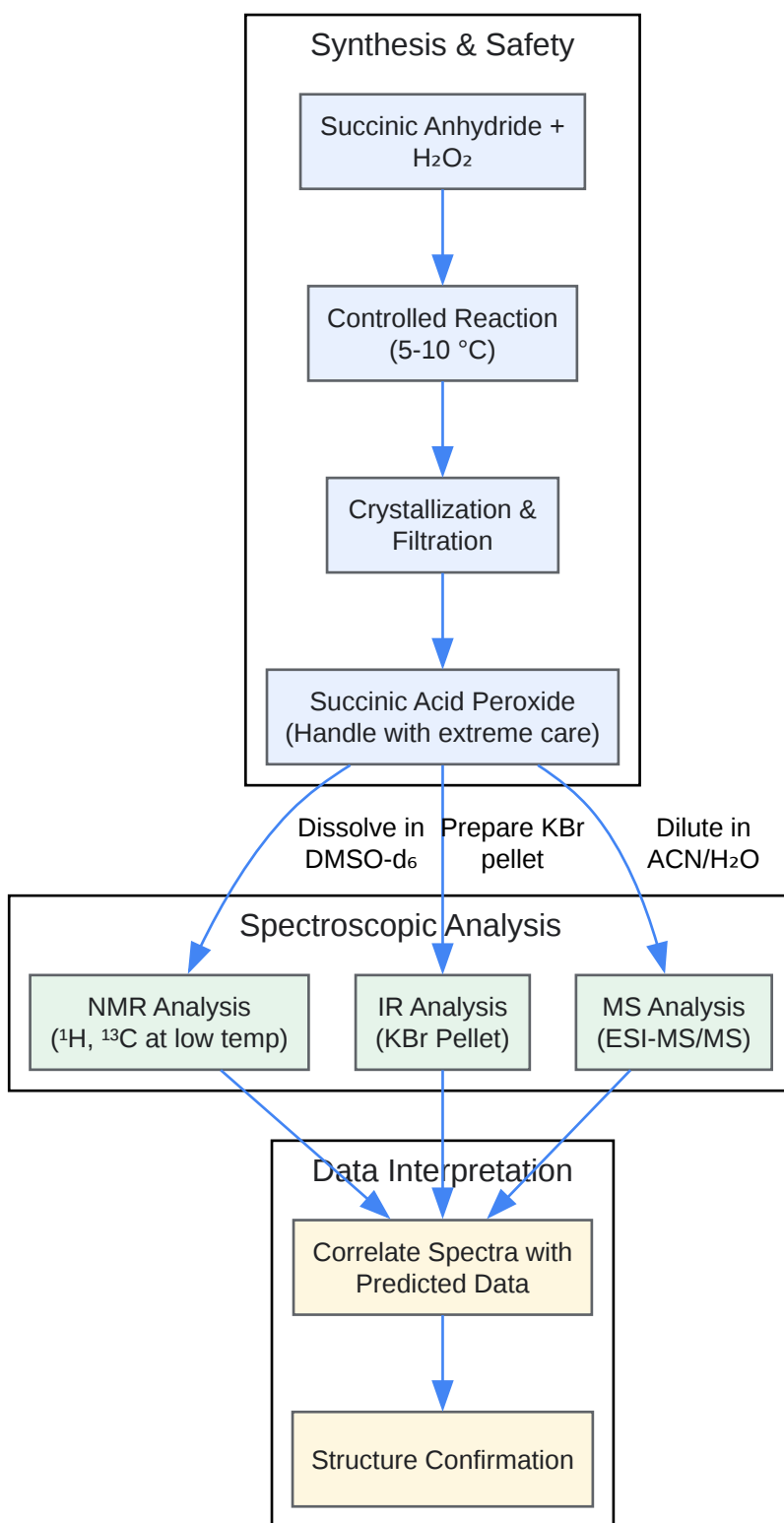
- Sample Preparation (KBr Pellet):
 - Gently grind a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Use minimal pressure to avoid detonation.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:

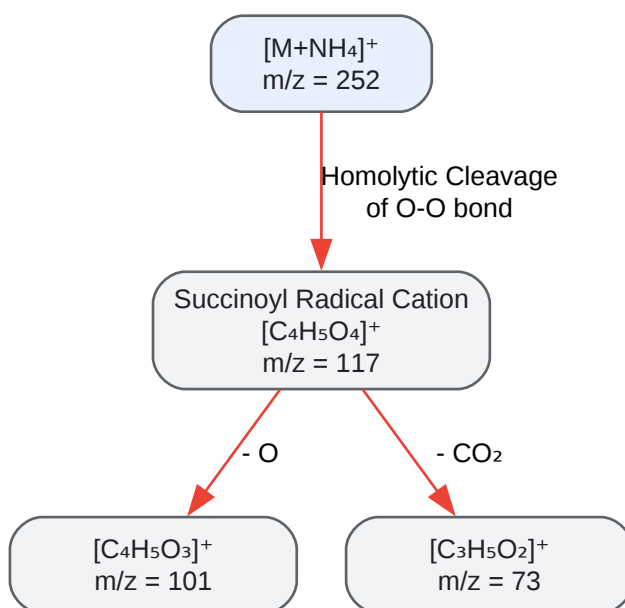
- Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .
- Collect a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution (e.g., 10 $\mu\text{g/mL}$) of the sample in a suitable solvent system for ESI, such as acetonitrile/water with a small amount of ammonium acetate to promote adduct formation.[\[9\]](#)
- Instrumentation: Use a high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap).
- Data Acquisition:
 - Operate the ESI source in positive ion mode.
 - Infuse the sample solution at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Keep the source temperature as low as possible to prevent thermal decomposition.[\[11\]](#)
 - Acquire full scan MS spectra to identify the $[\text{M}+\text{NH}_4]^+$ adduct.
 - Perform tandem MS (MS/MS) on the precursor ion to induce fragmentation and confirm the predicted fragmentation patterns. Use a range of collision energies to observe the different fragmentation pathways.

Visualizations





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